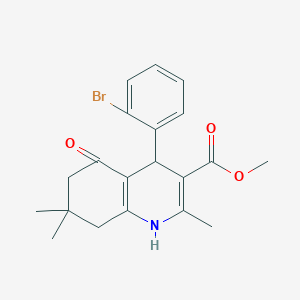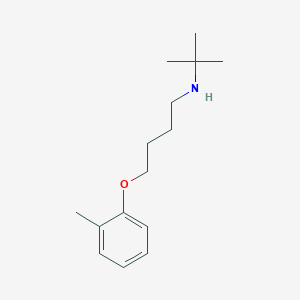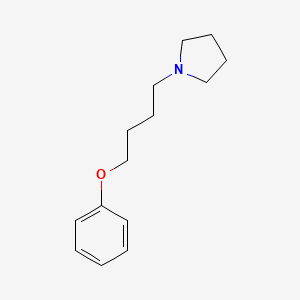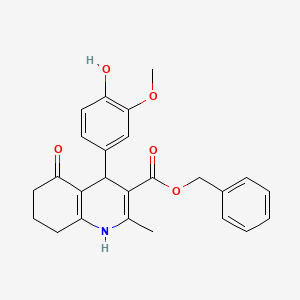![molecular formula C22H16ClN3O2 B5182872 N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5182872.png)
N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide, also known as ML167, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of phthalazinone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用機序
The mechanism of action of N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. The compound has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, the compound has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
実験室実験の利点と制限
N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. Moreover, the compound has been extensively studied for its biological activities, making it a valuable tool for studying various signaling pathways and enzyme activities. However, the compound has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its use in aqueous solutions. Moreover, the compound has been found to exhibit some cytotoxicity, which can limit its use in certain cell-based assays.
将来の方向性
N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide has several potential future directions for research. One potential direction is to study the compound's activity against other viruses, including SARS-CoV-2. Another potential direction is to study the compound's activity against other inflammatory diseases, such as rheumatoid arthritis. Moreover, the compound's activity against other cancer types, such as breast cancer and lung cancer, could also be studied. Additionally, the development of more soluble analogs of the compound could enhance its use in aqueous solutions.
合成法
The synthesis of N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide involves the reaction between 4-chlorophenylhydrazine and 4-nitrophthalic anhydride, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 4-(chloromethyl)phenol to yield this compound. The compound has been synthesized using various methods, including microwave irradiation, reflux, and ultrasound-assisted methods.
科学的研究の応用
N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to possess antitumor activity by inducing apoptosis in cancer cells. Moreover, the compound has been shown to have antiviral activity against various viruses, including HIV-1 and HCV.
特性
IUPAC Name |
N-[4-[4-(4-chlorophenyl)phthalazin-1-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14(27)24-17-10-12-18(13-11-17)28-22-20-5-3-2-4-19(20)21(25-26-22)15-6-8-16(23)9-7-15/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBBGJWFKULNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[({2-methyl-5-[(2,4,6-trinitrophenyl)amino]phenyl}imino)methyl]-2-naphthol](/img/structure/B5182792.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]methanamine](/img/structure/B5182799.png)
![12-(2,5-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5182801.png)
![N-[2-(2-chlorophenyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5182808.png)
![10-acetyl-3-(3,4-dimethoxyphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182815.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B5182830.png)

![3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5182847.png)




![4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5182885.png)
